{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
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Overview
Description
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative recognized for its mild Lewis acidity and ability to form reversible covalent bonds with Lewis bases. This compound is a versatile building block in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 4-chloro-2-iodophenol with morpholine and ethylene oxide, followed by the introduction of the boronic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases and kinases.
Medicine: Explored for its role in boron neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid involves its ability to form reversible covalent bonds with Lewis bases. This property allows it to act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon bonds. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis and enzyme inhibition.
Uniqueness
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is unique due to its specific structure, which combines a chloro-substituted phenyl ring with a morpholine and ethoxy group. This structure provides distinct reactivity and binding properties, making it valuable in specialized synthetic and biological applications.
Properties
IUPAC Name |
[4-chloro-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4/c14-10-1-2-11(13(16)17)12(9-10)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZOKCFXREYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCN2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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